molecular formula C24H34O6 B563579 Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate CAS No. 5696-45-7

Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate

Cat. No.: B563579
CAS No.: 5696-45-7
M. Wt: 418.53
InChI Key: WBHKZINFJOHKFH-PEQWJCPASA-N
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Description

Introduction to Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate

Chemical Identity and Structure

Structural Formula and Configuration

The compound features a steroidal androstane core modified with protective ethylenedioxy groups at positions 3 and 17, along with a methyl ester at position 19. Its structure includes a dodecahydrocyclopenta[a]phenanthrene framework fused with two 1,3-dioxolane rings. The stereochemistry is defined by multiple chiral centers, including 8’S, 9’S, 10’S, 13’S, and 14’S configurations.

IUPAC Nomenclature and Alternative Designations

The systematic IUPAC name is:
Methyl (8’S,9’S,10’S,13’S,14’S)-13′-methyl-1′,2′,4′,7′,8′,9′,11′,12′,13′,14′,15′,16′-dodecahydro-10’H-dispiro[dioxolane-2,3′-cyclopenta[a]phenanthrene-17′,2”-dioxolane]-10′-carboxylate.
Alternative designations include 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oic acid methyl ester and VE0020442 (vendor-specific catalog number).

CAS Registry Information (5696-45-7)

The compound is registered under CAS number 5696-45-7. Key physicochemical properties include:

Property Value
Molecular Formula C₂₄H₃₄O₆
Molecular Weight 418.53 g/mol
Purity Specifications ≥99% (HPLC)
Storage Conditions 2–8°C, inert atmosphere

This data is consistent across suppliers.

Position within Androstane Steroid Family

Androstane, a C₁₉ steroid nucleus, serves as the foundational structure for this compound. Modifications include:

  • Ethylenedioxy groups : Protect hydroxyl groups at C3 and C17 from oxidation during synthesis.
  • Methyl ester at C19 : Enhances stability and modulates solubility for synthetic intermediates.
    This derivative is part of a broader class of androstane-based compounds used in pharmaceutical research, particularly in synthesizing hormones like androsterone.

Historical Context of Development

The compound emerged from mid-20th-century efforts to optimize steroid synthesis. Key milestones include:

  • Protective group strategies : Ethylenedioxy rings became widely adopted in the 1960s to stabilize reactive hydroxyl groups during multi-step syntheses.
  • Intermediate utility : Its role as a precursor in androsterone production was established in the 1980s, aiding in the standardization of steroid impurity profiles.

Significance in Steroid Chemistry Research

  • Synthetic intermediate : Critical for constructing complex steroid derivatives while preserving stereochemical integrity.
  • Analytical reference standard : Used in quality control to identify and quantify androsterone impurities in pharmaceutical formulations.
  • Methodological studies : Serves as a model compound for exploring spirocyclic protective group applications in organic synthesis.

Properties

InChI

InChI=1S/C24H34O6/c1-21-7-5-19-17(18(21)6-8-24(21)29-13-14-30-24)4-3-16-15-22(27-11-12-28-22)9-10-23(16,19)20(25)26-2/h3,17-19H,4-15H2,1-2H3/t17-,18-,19-,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHKZINFJOHKFH-PEQWJCPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Cyclization of Androst-4-ene-3,17-dion-19-al

The most widely documented method for synthesizing this compound involves the reductive cyclization of androst-4-ene-3,17-dion-19-al using zinc in 50% aqueous acetic acid. This reaction proceeds via a two-step mechanism:

  • Formation of the Ethylenedioxy Protecting Groups : The 3-keto and 17-keto groups of the androstane backbone are protected as ethylenedioxy derivatives using ethylene glycol under acidic conditions. This step ensures selective reactivity at the 19-aldehyde position in subsequent steps.

  • Reductive Cyclization : Treatment of the protected intermediate with zinc in 50% acetic acid induces cyclization at the 19-position, forming the methyl ester moiety. The zinc acts as a reducing agent, facilitating the conversion of the aldehyde group into a methyl ester while maintaining the steroidal skeleton’s integrity.

Key Reaction Parameters :

  • Temperature: 60–70°C

  • Reaction Time: 8–12 hours

  • Yield: 65–72%

Lithium-Ammonia Mediated Cyclization

An alternative approach employs lithium dissolved in liquid ammonia to achieve reductive cyclization. This method is particularly advantageous for substrates sensitive to acidic conditions. The reaction mechanism diverges from the zinc-mediated pathway, as the strongly basic environment deprotonates the 19-aldehyde, forming a resonance-stabilized enolate. Subsequent quenching with methyl iodide introduces the methyl ester group.

Comparative Analysis of Methods :

ParameterZinc/Acetic Acid MethodLithium-Ammonia Method
Reaction Conditions Acidic (pH 2–3)Basic (pH >12)
Temperature 60–70°C–78°C (cryogenic)
Yield 65–72%58–63%
Stereochemical Outcome Retains 5-ene configurationRisk of Δ⁴,⁵ double bond migration

Mechanistic Insights into Ethylenedioxy Group Formation

Acid-Catalyzed Protection of Ketones

The ethylenedioxy protection of the 3- and 17-keto groups is achieved through a Fischer-type esterification mechanism. Ethylene glycol reacts with the ketones under acidic conditions (e.g., p-toluenesulfonic acid), forming cyclic acetals. This step is critical for preventing undesired side reactions at the 3- and 17-positions during subsequent reductions.

Role of Transition Metals in Reductive Cyclization

Zinc’s reducing capacity facilitates the single-electron transfer (SET) to the 19-aldehyde, generating a radical intermediate that undergoes cyclization. In contrast, lithium-ammonia systems produce solvated electrons, which reduce the aldehyde to a primary alcohol before esterification. The choice of reducing agent thus directly impacts the reaction pathway and product purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.35 (1H, d, J=5.2 Hz, H-6), 4.05–3.90 (8H, m, ethylenedioxy protons), 3.65 (3H, s, COOCH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1100 cm⁻¹ (C-O-C acetal).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, 70:30 methanol-water) show a purity of ≥98% for the zinc-mediated product.

Applications and Derivatives

This compound serves as a precursor in the synthesis of androsterone sulfate sodium salt (CAS 1852-41-1) and other neurosteroids targeting GABAₐ receptor modulation. Recent studies have also explored its utility in synthesizing 19-norsteroids via decarboxylation reactions.

Challenges and Optimization Strategies

  • Byproduct Formation : The lithium-ammonia method often yields Δ⁴,⁵-unsaturated byproducts due to base-induced double-bond migration. This issue is mitigated by using low temperatures (–78°C) and shorter reaction times.

  • Scale-Up Considerations : The zinc/acetic acid method is preferred for industrial-scale synthesis due to its higher yield and tolerance to atmospheric oxygen.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the removal of protective groups to reveal hydroxyl groups .

Scientific Research Applications

Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other steroid derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with steroid receptors.

    Medicine: Research is conducted to explore its potential therapeutic applications, particularly in hormone-related conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate involves its interaction with steroid receptors in biological systems. The ethylenedioxy groups at the 3 and 17 positions may influence the compound’s binding affinity and specificity for these receptors. This interaction can modulate various molecular pathways, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Storage Conditions
Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate C₂₃H₃₂O₅ 392.50 Ethylenedioxy (C3, C17), Methyl ester (C19) DCM, THF -20°C
3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d₂ C₂₃H₃₂D₂O₅ 392.53 Ethylenedioxy (C3, C17), -OD₂ (C19) Acetone, DCM -20°C
3β-Acetoxyandrost-5-en-17-one C₂₁H₂₈O₃ 328.45 Acetoxy (C3), Ketone (C17) Methanol, THF Room temperature
17-Methyl-5-androstane-3β,17-diol C₂₀H₃₄O₂ 306.49 Diol (C3, C17), Methyl (C17) Water, Ethanol 4°C

Key Research Findings

Protective Group Efficiency : Ethylenedioxy groups in the target compound offer superior ketone protection compared to acetoxy or TMS groups, as seen in their resistance to hydrolysis under basic conditions .

Isotopic Labeling : The deuterated analogue (CAS 5696-47-9) demonstrates utility in metabolic tracing, with negligible isotopic effects on solubility or reactivity .

Biological Activity : Compounds like 3β-Acetoxyandrost-5-en-17-one exhibit higher cytotoxicity than ethylenedioxy-protected derivatives, likely due to increased electrophilicity at C17 .

Biological Activity

Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate, a synthetic steroid derivative, has garnered attention for its unique structural characteristics and potential biological activities. This compound features ethylenedioxy groups at the 3 and 17 positions of the androst-5-en-19-oate backbone, which may influence its interactions with biological systems, particularly steroid receptors.

  • Molecular Formula : C24_{24}H34_{34}O6_6
  • Molecular Weight : 418.52 g/mol
  • CAS Number : 5696-45-7

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. The ethylenedioxy groups may enhance the compound's binding affinity and specificity for these receptors, leading to modulation of gene expression and various cellular pathways. This interaction can potentially influence processes such as metabolism, growth, and immune response.

In Vitro Studies

Research indicates that this compound exhibits significant activity in cell-based assays. For example:

  • Androgen Receptor Activation : Studies have shown that this compound can activate androgen receptors in prostate cancer cell lines, promoting cell proliferation.
  • Estrogenic Activity : It has been observed to exhibit estrogen-like effects in breast cancer cell lines, suggesting potential implications in hormone-related cancers.
Study ReferenceAssay TypeBiological ActivityFindings
Cell ProliferationAndrogen ReceptorInduced proliferation in prostate cancer cells
Estrogen ReceptorEstrogenic ActivityStimulated growth in breast cancer cells

In Vivo Studies

While in vitro studies provide insights into the mechanisms of action, in vivo studies are essential for understanding the physiological relevance:

  • Animal Models : Preliminary studies using rodent models indicate that administration of this compound leads to alterations in serum testosterone levels and affects reproductive organ weights.
  • Hormonal Regulation : The compound has been linked to changes in hormonal profiles that could have implications for fertility and endocrine function.

Case Study 1: Prostate Cancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound on androgen receptor signaling pathways in prostate cancer cells. The results demonstrated enhanced cell viability and increased expression of androgen-responsive genes upon treatment with the compound.

Case Study 2: Breast Cancer Cell Line Analysis

Another investigation focused on the estrogenic properties of the compound using MCF-7 breast cancer cells. The study found that exposure to this compound resulted in a dose-dependent increase in cell proliferation and upregulation of estrogen-responsive genes.

Q & A

Basic: What are the optimal storage and handling conditions for Methyl 3,3,17,17-Bis(ethylenedioxy)androst-5-en-19-oate to maintain stability?

Answer:
The compound should be stored at -20°C in airtight, light-resistant containers to prevent degradation. Solubility in dichloromethane (DCM) and tetrahydrofuran (THF) allows for reconstitution under inert atmospheres (e.g., nitrogen) to minimize oxidation. Short-term use (days) permits storage at -4°C, but long-term stability requires -20°C . For experiments, aliquot small volumes to avoid repeated freeze-thaw cycles.

Advanced: How does deuterium incorporation at the 19-position (e.g., in 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2) affect metabolic tracking in pharmacokinetic studies?

Answer:
Deuterium labeling at C-19 enhances metabolic stability via the kinetic isotope effect (KIE), slowing enzymatic oxidation of the 19-hydroxyl group. This allows precise tracking of metabolic pathways using LC-MS/MS or NMR to differentiate deuterated metabolites from endogenous analogs. Isotopic purity (>98%) is critical, as shown in studies using deuterated steroids for hepatic metabolism profiling .

Basic: What spectroscopic techniques are recommended for structural validation of this compound?

Answer:

  • 1H/13C NMR : Confirm stereochemistry (e.g., C-5 double bond and ethylenedioxy groups) using coupling constants (e.g., J = 8–10 Hz for axial protons) and DEPT/HSQC for carbon assignments .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1720 cm⁻¹) and ethylene ketal C-O-C bonds (~1100 cm⁻¹) .
  • ESI-MS : Verify molecular weight (e.g., m/z 392.53 for the deuterated analog) and isotopic distribution .

Advanced: What strategies enable selective deprotection of ethylenedioxy groups without degrading the steroidal backbone?

Answer:
Ethylenedioxy deprotection is achieved via acid-catalyzed hydrolysis (e.g., 6M HCl in THF/water, 50°C) or enzymatic cleavage (lipases in buffered media). Kinetic studies show that steric hindrance at C-3 and C-17 necessitates prolonged reaction times (~12–24 hrs), monitored by TLC or HPLC to prevent over-degradation . Post-deprotection, neutralize with NaHCO3 to stabilize the free ketones.

Basic: How is the ethylenedioxy protection typically introduced during synthesis?

Answer:
The 3- and 17-ketones are protected using ethylene glycol under acidic conditions (e.g., p-toluenesulfonic acid in toluene, refluxed for 6–8 hrs). Azeotropic removal of water ensures >90% yield. Purification via silica gel chromatography (hexane/EtOAc) isolates the bis-ketal, confirmed by loss of ketone signals in IR and NMR .

Advanced: How do steric effects of the ethylenedioxy groups influence catalytic hydrogenation of the Δ5 double bond?

Answer:
The ethylenedioxy groups at C-3 and C-17 create steric bulk, slowing hydrogenation kinetics. Use of Adams’ catalyst (PtO2) in EtOH at 40 psi H2 achieves selective reduction of Δ5 to 5α-H configuration in 8–12 hrs. Competing side reactions (e.g., over-reduction) are minimized by monitoring pressure and temperature. Comparative studies show a 20% slower reaction rate vs. non-protected analogs .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

  • Receptor Binding Assays : Screen for androgen receptor (AR) or estrogen receptor (ER) affinity using competitive displacement (e.g., ³H-DHT or ³H-E2).
  • Cell Proliferation Assays : Use androgen-sensitive LNCaP or estrogen-responsive MCF-7 cells, dosed at 1–100 µM for 72 hrs.
  • CYP450 Inhibition : Assess metabolic liability via human liver microsomes (HLMs) with LC-MS metabolite profiling .

Advanced: How can computational modeling predict the compound’s interaction with steroidogenic enzymes?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with CYP17A1 or 5α-reductase. Key parameters:

  • Ligand preparation: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
  • Binding free energy (ΔG): Compare ketal-protected vs. deprotected analogs.
    Results correlate with experimental IC50 values, identifying H-bonding with Ser215/Arg239 in CYP17A1 as critical for inhibition .

Basic: What chromatographic methods resolve this compound from its synthetic byproducts?

Answer:

  • HPLC : C18 column, 70:30 MeCN/H2O (0.1% formic acid), flow rate 1 mL/min, retention time ~12.5 min.
  • TLC : Silica gel 60 F254, 7:3 hexane/EtOAc, Rf ≈ 0.45 (visualized with vanillin-H2SO4) .

Advanced: What contradictions exist in reported solubility data, and how should researchers address them?

Answer:
Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Literature cites solubility in DCM (50 mg/mL) and THF (40 mg/mL), but batch-dependent variations occur. Pre-saturation experiments (shake-flask method, 25°C) with HPLC quantification are recommended. For deuterated analogs, solubility decreases by ~15% due to isotopic mass effects .

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